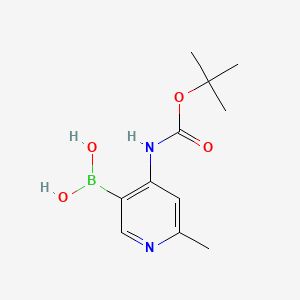

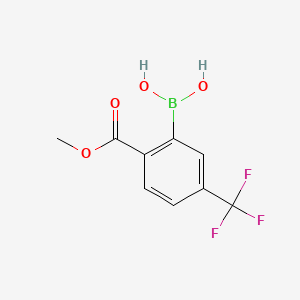

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of boronic acid that is used for proteomics research . It is a boc protected phenyl boronic acid and is used as a cross-coupling building block in the synthesis of tetracycline derivatives .

Chemical Reactions Analysis

Boronic acids are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . Boronic acids can also be effective catalysts for amidation and esterification of carboxylic acids .

Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 237.06 . It appears as a white to almost white powder to crystal . It has a melting point of 204°C (dec.) . It is soluble in methanol .

Wissenschaftliche Forschungsanwendungen

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications

- Summary of the Application: Boronic acids and their derivatives have been studied in medicinal chemistry due to their potential in various biological applications. They have shown anticancer, antibacterial, and antiviral activity, and have also been used as sensors and delivery systems .

- Methods of Application or Experimental Procedures: The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

- Results or Outcomes: The introduction of a boronic acid group to bioactive molecules has shown to improve their selectivity, physicochemical, and pharmacokinetic characteristics .

Boronic Acids in Saccharide Detection

- Summary of the Application: The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides .

- Methods of Application or Experimental Procedures: Boronic acids are used as a catalyst for the amidation and esterification of carboxylic acids .

- Results or Outcomes: This application has enabled the effective detection of saccharides .

Boronic Acids in Proteomics Research

- Summary of the Application: Boronic acids are used in proteomics research. They can be used as a catalyst for the amidation and esterification of carboxylic acids .

- Methods of Application or Experimental Procedures: The boronic acid group is attacked by water in the active site, forming a transition state analogue that binds to the zinc ion, leading to the inhibition of HDAC that subsequently lead to cancer cell growth inhibition .

- Results or Outcomes: This application has enabled the effective detection of saccharides .

Boronic Acids in Proteomics Research

- Summary of the Application: Boronic acids are used in proteomics research. They can be used as a catalyst for the amidation and esterification of carboxylic acids .

- Methods of Application or Experimental Procedures: The boronic acid group is attacked by water in the active site, forming a transition state analogue that binds to the zinc ion, leading to the inhibition of HDAC that subsequently lead to cancer cell growth inhibition .

- Results or Outcomes: This application has enabled the effective detection of saccharides .

Safety And Hazards

This compound is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDAEUZHKDEPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694435 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid | |

CAS RN |

1310384-83-8 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)

![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)